2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide
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Overview
Description
2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide is a complex organic compound that belongs to the class of thiazolopyridazines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridazine ring, a phenyl group, and a piperidine moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
The synthesis of 2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Fusion with the pyridazine ring: The thiazole intermediate is then reacted with a hydrazine derivative to form the thiazolopyridazine core.
Introduction of the piperidine moiety: The thiazolopyridazine core is further functionalized by reacting with piperidine under suitable conditions.
Attachment of the phenethylacetamide group: Finally, the phenethylacetamide group is introduced through an amide coupling reaction using appropriate reagents such as carbodiimides or acyl chlorides.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.
Chemical Reactions Analysis
2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide can be compared with other similar compounds, such as:
Thiazolopyridazines: Compounds with similar thiazolopyridazine cores but different substituents.
Piperidine derivatives: Compounds containing the piperidine moiety with varying functional groups.
Phenethylacetamides: Compounds with the phenethylacetamide group but different heterocyclic cores.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-oxo-7-phenyl-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2S/c32-21(27-15-14-19-10-4-1-5-11-19)18-31-25(33)23-24(22(29-31)20-12-6-2-7-13-20)34-26(28-23)30-16-8-3-9-17-30/h1-2,4-7,10-13H,3,8-9,14-18H2,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQWPMZINPTXKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NCCC4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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